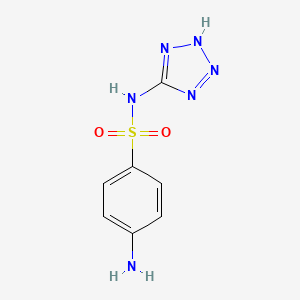![molecular formula C21H32O3 B564174 methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate CAS No. 19885-18-8](/img/structure/B564174.png)
methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate: is a chemical compound with the molecular formula C21H32O3 and a molecular weight of 332.48 g/mol . It is also known by its systematic name, Methyl (5β,8α,9β,10α,13α,16β)-7-oxokauran-19-oate . This compound is a derivative of kaurane, a diterpenoid, and is characterized by the presence of a ketone group at the 7th position and a methyl ester group at the 19th position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate typically involves the oxidation of kaurane derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the ketone functionality at the 7th position . The methyl ester group can be introduced through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under mild conditions.
Substitution: Methanol, ethanol, and other alcohols in the presence of acid catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
Chemistry: methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential bioactivity. It has been investigated for its antimicrobial and anti-inflammatory properties .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-cancer and anti-viral activities .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals .
Mécanisme D'action
The mechanism of action of methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate involves its interaction with various molecular targets and pathways. The ketone group at the 7th position is crucial for its biological activity, as it can form hydrogen bonds with target proteins, influencing their function . The ester group at the 19th position enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Kauran-18-oic acid: Another kaurane derivative with similar structural features but lacking the ketone group at the 7th position.
7-Hydroxykauran-19-oic acid methyl ester: A derivative with a hydroxyl group instead of a ketone at the 7th position.
Uniqueness: methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate is unique due to the presence of both a ketone and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to other kaurane derivatives .
Propriétés
Numéro CAS |
19885-18-8 |
|---|---|
Formule moléculaire |
C21H32O3 |
Poids moléculaire |
332.484 |
InChI |
InChI=1S/C21H32O3/c1-13-11-21-12-14(13)6-7-15(21)19(2)8-5-9-20(3,18(23)24-4)16(19)10-17(21)22/h13-16H,5-12H2,1-4H3/t13-,14+,15-,16-,19-,20-,21-/m0/s1 |
Clé InChI |
FDAUWBAZUIYRJS-PHALZCCXSA-N |
SMILES |
CC1CC23CC1CCC2C4(CCCC(C4CC3=O)(C)C(=O)OC)C |
Synonymes |
7-Oxokauran-19-oic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxa-3-azabicyclo[2.2.2]octane-3-carboxylic acid, methyl ester](/img/new.no-structure.jpg)

![[(1R,5S,8R,9S,11R,14S,16R,17R,18R)-16-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-yl] acetate](/img/structure/B564096.png)



![4-Hydroxy-2-[4-hydroxy-6-methoxy-3-(methoxycarbonyl)-2-pentylphenoxy]-6-pentylbenzoic acid](/img/structure/B564110.png)



